![molecular formula C8H4F3IN2 B1390090 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1142192-57-1](/img/structure/B1390090.png)
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
説明
“3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C6H3F3IN. It is a white solid with a molecular weight of 273 . This compound is used as a pharmaceutical intermediate and as an advanced chemical intermediate .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including “this compound”, have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C6H3F3IN .Chemical Reactions Analysis
“this compound” undergoes microwave-assisted coupling with heterocyclic compounds (pyrazole, imidazole, pyrrole and indole) to afford the corresponding N -3-pyridinyl-substituted heterocyclic compounds .Physical and Chemical Properties Analysis
“this compound” is a white solid . It has a molecular weight of 273 .科学的研究の応用
Halogen Exchange and Electrophilic Substitutions
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in halogen exchange and electrophilic substitutions. Mongin et al. (1998) demonstrated the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, which can be used as a starting material for further reactions involving halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).
Synthesis and Structural Characterization
Chernov'yants et al. (2011) explored the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine, leading to the formation of a n–σ* complex with significant structural characteristics. This study emphasizes the potential of this compound in forming structurally unique compounds (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Functionalization for Agrochemicals and Functional Materials
Minakata et al. (1992) investigated the functionalization of 1H-pyrrolo[2,3-b]pyridine, aiming to develop new compounds for agrochemical and functional material applications. This includes introducing amino groups and creating multidentate agents, highlighting the versatility of this compound in synthesizing functional materials (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Development of Novel Heterocyclic Compounds
Ryzhkova et al. (2023) described the synthesis of 5H-Chromeno[2,3-b]pyridines, which possess industrial, biological, and medicinal properties, using this compound as a key intermediate. This underscores its role in creating biologically active heterocyclic compounds (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).
Metal-Free Formation of Iodo-Pyrrolo[3',2':4,5]imidazo-Pyridines
Tber et al. (2015) demonstrated the metal-free formation of 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, showing the utility of this compound in diverse scaffold formation. This has implications for pharmaceutical research and synthesis (Tber, Hiebel, El Hakmaoui, Akssira, Guillaumet, & Berteina‐Raboin, 2015).
作用機序
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . The specific targets can vary depending on the exact structure of the TFMP and its intended use.
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries, suggesting they may interact with a variety of biochemical pathways .
Result of Action
Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides , suggesting that they may have potent biological activity.
将来の方向性
生化学分析
Biochemical Properties
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to bind to specific active sites on enzymes, thereby modulating their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between this compound and these enzymes is primarily driven by the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell division. Additionally, this compound can induce apoptosis, or programmed cell death, in certain cell types by activating specific apoptotic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can either block the substrate from accessing the active site or induce conformational changes in the enzyme that reduce its activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can also affect the metabolism of other compounds, leading to potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it can also be actively transported by specific transporters. Once inside the cell, this compound can accumulate in certain organelles, such as the mitochondria, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through the use of targeting signals or post-translational modifications. For example, it can be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it can localize to the mitochondria, where it can influence cellular metabolism and energy production .
特性
IUPAC Name |
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)4-1-5-6(12)3-14-7(5)13-2-4/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRVALWCFIYTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673939 | |
| Record name | 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-57-1 | |
| Record name | 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


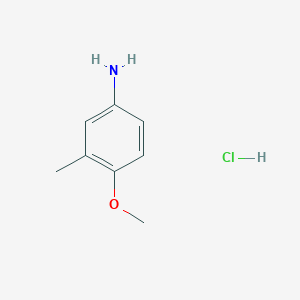
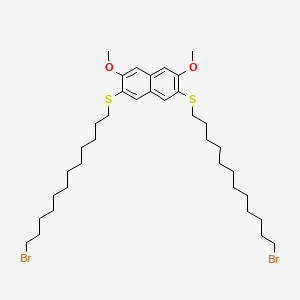
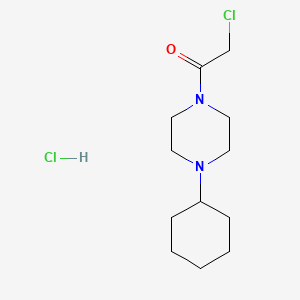
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride](/img/structure/B1390012.png)

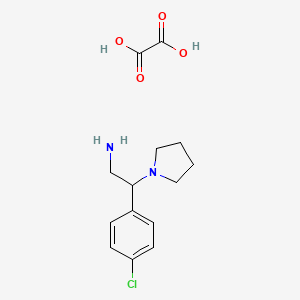




![[(2R,3S)-2-(2,4-Dimethoxy-phenyl)-1-ethyl-pyrrolidin-3-ylmethyl]-methyl-amine hydrochloride](/img/structure/B1390023.png)
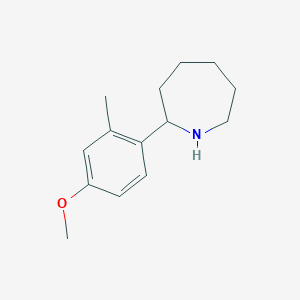
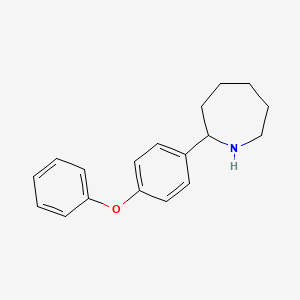
![3-[(2,3-Dichlorophenoxy)methyl]piperidine](/img/structure/B1390029.png)
